N-cyclopentyl-2-{7-ethyl-3-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide
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Overview
Description
N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that features a cyclopentyl group, an indole moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivatives, followed by the introduction of the cyclopentyl group and the acetamide functionality. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are typically employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE: shares similarities with other indole derivatives, such as:
Uniqueness
The uniqueness of N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27N3O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[7-ethyl-3-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O2/c1-2-17-8-7-12-20-18(14-22-21-11-5-6-13-23(21)28-26(22)31)15-29(25(17)20)16-24(30)27-19-9-3-4-10-19/h5-8,11-15,19H,2-4,9-10,16H2,1H3,(H,27,30)(H,28,31)/b22-14+ |
InChI Key |
LWIHRECKPWLZJO-HYARGMPZSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)/C=C/4\C5=CC=CC=C5NC4=O |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C=C4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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